molecular formula C11H20ClNO2 B1480058 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2092798-93-9

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1480058
CAS No.: 2092798-93-9
M. Wt: 233.73 g/mol
InChI Key: NFVFPPGWIRAGDK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Polymeric Structures

The compound's derivatives have been explored in the synthesis of enantiopure lithium salts possessing novel polymeric structures. A study detailed the production of a specific lithium salt through the reaction of related compounds, highlighting its unique crystal structure with infinite chains and coordination to metal centers. This research underscores the compound's potential in creating new materials with specific structural features (Zheng & Herberich, 2001).

Antiproliferative Activity

Research into derivatives of this compound has shown promising results in tumor research and therapy. One study found that certain derivatives exhibited significant antiproliferative activity in rat glioma cells, suggesting potential applications in cancer treatment. These compounds demonstrated a putative sigma(1) antagonist activity, opening new avenues for therapeutic interventions (Berardi et al., 2005).

Structural Analysis and Optical Properties

Studies involving X-ray and spectroscopic analysis of cathinones, including derivatives similar to the compound , have contributed valuable information on their structural features and optical properties. This research aids in understanding the molecular basis of these substances' behavior and potential applications in various fields, including materials science (Nycz et al., 2011).

Synthesis of Heterocyclic Compounds

The compound and its related structures have been utilized in the synthesis of heterocyclic compounds with potential applications in drug discovery and development. For example, novel methods involving this compound have been developed to generate structurally diverse libraries of compounds, demonstrating its versatility as a precursor in organic synthesis (Roman, 2013).

Catalysts for Olefin Methoxycarbonylation

Palladium(II) complexes derived from related compounds have been investigated as catalysts for the methoxycarbonylation of olefins. This research highlights the compound's relevance in catalytic processes, contributing to the development of more efficient and selective catalysts for industrial applications (Zulu et al., 2020).

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVFPPGWIRAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)(C)C)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.